A Technical Guide to 2-(Tert-butyl)pyrimidine-4,5-diamine: A Versatile Scaffold in Medicinal Chemistry
A Technical Guide to 2-(Tert-butyl)pyrimidine-4,5-diamine: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-(Tert-butyl)pyrimidine-4,5-diamine, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. The pyrimidine-4,5-diamine core is a well-established pharmacophore and a critical precursor for the synthesis of purines, pteridines, and other fused heterocyclic systems with broad biological activities.[1][2] The strategic incorporation of a tert-butyl group at the 2-position introduces unique steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document details the compound's structural features, physicochemical properties, a proposed synthetic pathway, characteristic reactivity, and its potential applications in modern drug discovery.
Introduction: The Strategic Value of the Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of natural nucleobases and a wide array of synthetic drugs with applications ranging from anticancer to antiviral therapies.[3][4][5] The 4,5-diamine substitution pattern is particularly noteworthy, as it provides a reactive handle for constructing fused ring systems, most famously in the Traube purine synthesis.[1]
The tert-butyl group, -C(CH₃)₃, is a non-polar, sterically demanding substituent. Its incorporation into drug candidates is a deliberate design choice often intended to:
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Provide Metabolic Shielding: The bulk of the tert-butyl group can sterically hinder adjacent sites from enzymatic degradation by cytochrome P450 enzymes, potentially increasing the drug's in vivo half-life.
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Enhance Receptor Selectivity: The defined size and shape of the group can improve binding affinity and selectivity for a specific biological target by occupying a well-defined hydrophobic pocket.
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Modulate Physicochemical Properties: As a lipophilic group, it can influence solubility and membrane permeability, critical factors for oral bioavailability.
Therefore, 2-(Tert-butyl)pyrimidine-4,5-diamine represents a valuable building block that combines the proven heterocyclic core of a pyrimidine-diamine with the modulating properties of a tert-butyl group.
Physicochemical Properties and Structural Elucidation
Key Identifiers and Calculated Properties
| Property | Value | Source / Method |
| IUPAC Name | 2-(2-Methylpropan-2-yl)pyrimidine-4,5-diamine | Lexichem |
| CAS Number | 18202-78-3 | Chemical Supplier |
| Molecular Formula | C₈H₁₄N₄ | - |
| Molecular Weight | 166.22 g/mol | - |
| Calculated LogP | 0.8 - 1.2 | XLogP3 (Predicted) |
| Topological Polar Surface Area | 74.0 Ų | Cactvs (Predicted) |
| Hydrogen Bond Donors | 2 (from two -NH₂ groups) | - |
| Hydrogen Bond Acceptors | 4 (two ring N, two exocyclic N) | - |
Predicted Spectroscopic Profile
A robust structural confirmation relies on a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple.
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A sharp singlet integrating to 9 protons (9H) around δ 1.3-1.5 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group.
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Two broad singlets in the region of δ 4.0-6.0 ppm, corresponding to the protons of the two amine (-NH₂) groups. The exact chemical shift can vary with solvent and concentration.
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A singlet for the lone aromatic proton on the pyrimidine ring (C6-H) is expected to appear downfield, likely in the δ 7.5-8.0 ppm region.
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¹³C NMR Spectroscopy:
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The quaternary carbon of the tert-butyl group would appear around δ 35-40 ppm.
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The methyl carbons of the tert-butyl group would show a signal around δ 28-32 ppm.
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The carbon atoms of the pyrimidine ring will appear in the aromatic region (δ 120-170 ppm), with the C2 carbon, attached to the tert-butyl group, being significantly downfield.
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Infrared (IR) Spectroscopy:
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The N-H stretching vibrations from the primary amine groups are expected to appear as two or more sharp-to-medium bands in the 3200–3500 cm⁻¹ region.
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C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹.
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The C=N and C=C stretching vibrations of the pyrimidine ring will produce a series of characteristic absorptions in the 1450–1620 cm⁻¹ range.
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N-H bending (scissoring) vibrations typically appear around 1550–1650 cm⁻¹.
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Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 166 or 167, respectively, confirming the molecular weight.
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Synthesis and Purification Workflow
A specific, peer-reviewed synthesis for 2-(Tert-butyl)pyrimidine-4,5-diamine is not prominently published. However, a logical and robust synthetic route can be proposed based on established pyrimidine chemistry, typically starting from a precursor containing the 2-tert-butyl substituent. A plausible pathway involves the nitration of a suitable pyrimidine followed by reduction.
Proposed Synthetic Pathway
A common strategy for introducing vicinal diamines onto an aromatic ring is the reduction of a dinitro compound or the reduction of a nitro-amine. The key is the synthesis of the nitro-substituted precursor.
Caption: Proposed workflow for the synthesis and purification of 2-(Tert-butyl)pyrimidine-4,5-diamine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar transformations.[2][4]
Step 1: Synthesis of 2-(Tert-butyl)-4-amino-5-nitropyrimidine
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To a cooled (0 °C) flask containing fuming sulfuric acid, cautiously add 2-(tert-butyl)-4-aminopyrimidine.
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Maintain the temperature below 10 °C while slowly adding a mixture of fuming nitric acid and sulfuric acid dropwise.
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After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Carefully pour the reaction mixture onto crushed ice, causing the nitro product to precipitate.
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Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to a pH of ~7.
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Filter the resulting solid, wash with cold water, and dry under vacuum to yield the nitro-amino intermediate.
Causality: The strong electron-withdrawing nature of the protonated pyrimidine ring requires harsh nitrating conditions (oleum/fuming nitric acid). The amino group at C4 directs the nitration to the adjacent C5 position.
Step 2: Synthesis of 2-(Tert-butyl)pyrimidine-4,5-diamine (Reduction)
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Suspend the 2-(tert-butyl)-4-amino-5-nitropyrimidine intermediate in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude diamine product.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. The reaction is generally high-yielding and avoids the use of corrosive acidic metals like tin or iron.
Step 3: Purification
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The crude product can be purified by silica gel column chromatography.
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A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
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Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound as a solid.
Trustworthiness: This proposed workflow is self-validating. Each step can be monitored by TLC to ensure complete conversion before proceeding. The final product's identity and purity would be confirmed using the spectroscopic methods outlined in Section 2.2 and by melting point analysis.
Chemical Reactivity and Applications in Drug Discovery
The primary synthetic utility of 2-(Tert-butyl)pyrimidine-4,5-diamine lies in the reactivity of its vicinal diamine groups, which are excellent nucleophiles for condensation reactions.
Traube Purine Synthesis
The most prominent application is the construction of a fused imidazole ring to form a purine scaffold.[1] This involves reacting the diamine with a one-carbon electrophile.
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With Formic Acid: Heating the diamine in formic acid leads to the formation of the corresponding 2-(tert-butyl)purine.
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With Orthoesters: Reaction with triethyl orthoformate yields the same purine core under milder conditions.
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With Aldehydes: Condensation with an aldehyde followed by oxidation can produce 8-substituted purines.
This reactivity makes the title compound a direct precursor to a vast array of substituted purines, which are themselves core components of many kinase inhibitors and other therapeutic agents.
Formation of Other Fused Systems
The diamine can react with various 1,2-dicarbonyl compounds or their equivalents to form other important heterocyclic systems, such as pyrazines (forming pteridines) or diazepines. This versatility allows for the creation of diverse molecular libraries for high-throughput screening.
Caption: Reactivity of 2-(Tert-butyl)pyrimidine-4,5-diamine leading to diverse fused heterocyclic systems.
Potential as a Kinase Inhibitor Scaffold
Many ATP-competitive kinase inhibitors feature a hinge-binding motif, often a substituted purine or a related fused pyrimidine system. The N-H groups on the pyrimidine or purine core form critical hydrogen bonds with the protein backbone in the ATP binding site. The 2-substituent (in this case, tert-butyl) often points out towards the solvent-exposed region or fits into a nearby hydrophobic pocket, contributing to potency and selectivity. Derivatives of pyrimidine-4,5-diamine have already been explored as potential antitubercular agents, highlighting the scaffold's therapeutic potential.[6]
Safety and Handling
As with many aromatic amines, 2-(Tert-butyl)pyrimidine-4,5-diamine should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(Tert-butyl)pyrimidine-4,5-diamine is a highly valuable, albeit not widely commercialized, building block for chemical synthesis and drug discovery. It synergistically combines the proven biological relevance of the pyrimidine-diamine core with the advantageous physicochemical properties conferred by a sterically demanding tert-butyl group. Its primary utility as a direct precursor to 2-tert-butyl-substituted purines and pteridines positions it as a strategic starting material for developing novel kinase inhibitors and other targeted therapeutics. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers looking to exploit the potential of this versatile molecule.
References
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